

What is the chemical structure of L-diguluronic acid?

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Compound of Interest

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An In-depth Technical Guide to the Chemical Structure and Properties of **L-Diguluronic Acid**

Introduction

L-diguluronic acid is a disaccharide composed of two L-guluronic acid monomers. This oligosaccharide is a structural component of alginate, a linear anionic polysaccharide found abundantly in the cell walls of brown algae (Phaeophyceae). Alginate itself is a copolymer consisting of blocks of (1 → 4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). The arrangement of these M and G blocks dictates the physical and chemical properties of the alginate, influencing its applications in the food, pharmaceutical, and biomedical industries.

While **L-diguluronic acid** itself is primarily of interest as a constituent of alginate, its monomer, L-guluronic acid, has garnered significant attention from researchers and drug development professionals. Recent studies have identified α-L-guluronic acid (designated G2013) as a novel nonsteroidal anti-inflammatory drug (NSAID) with immunomodulatory properties, highlighting its therapeutic potential.^[1] This guide provides a comprehensive overview of the chemical structure of **L-diguluronic acid**, its constituent monomer, and the experimental protocols used to investigate its synthesis and biological activity.

Chemical Structure and Physicochemical Properties

The Monomer: L-Guluronic Acid

L-guluronic acid (L-GulA) is a uronic acid, a sugar acid derived from the monosaccharide gulose by oxidizing the terminal carbon's hydroxyl group to a carboxylic acid.[2] It is the C-5 epimer of D-mannuronic acid.[3] Like other monosaccharides, L-guluronic acid can exist in an open-chain (linear) form or a more stable cyclic hemiacetal form. The pyranose (six-membered ring) form is predominant. The anomeric carbon (C-1) can exist in two stereoisomeric forms, designated alpha (α) and beta (β). In the context of alginate, the monomer is specifically α -L-guluronic acid.[4]

The ability of α -L-guluronic acid blocks in alginate to bind divalent cations like Ca^{2+} is a key feature, resulting from a specific chair conformation that brings the carboxyl group and the axial hydroxyl groups on C-2 and C-4 into a favorable arrangement for chelation.[3]

The Dimer: L-Diguluronic Acid

L-diguluronic acid is a disaccharide formed from two L-guluronic acid units. Within the parent polysaccharide alginate, these units are connected by α -(1 \rightarrow 4) glycosidic bonds to form G-blocks. **L-diguluronic acid** is therefore more accurately described as α -L-gulopyranuronosyl-(1 \rightarrow 4)- α -L-gulopyranuronic acid.

Physicochemical Data

The key physicochemical properties of L-guluronic acid and **L-diguluronic acid** are summarized in the table below for easy comparison.

| Property | L-Guluronic Acid (Monomer) | L-Diguluronic Acid (Dimer) |
|-------------------|--|---|
| Molecular Formula | $\text{C}_6\text{H}_{10}\text{O}_7$ | $\text{C}_{12}\text{H}_{18}\text{O}_{13}$ |
| Molecular Weight | 194.14 g/mol [2][5] | 370.26 g/mol [6] |
| CAS Number | 1986-15-8[5] | 34044-54-7[6] |
| Parent Compound | L-Gulose | L-Guluronic Acid |
| Natural Source | Alginic acid from brown algae[3] | Alginic acid from brown algae[6] |
| Synonyms | L-GulA, G2013 (for α -anomer) [7] | Di-L-guluronic acid |

Synthesis of L-Guluronic Acid Building Blocks

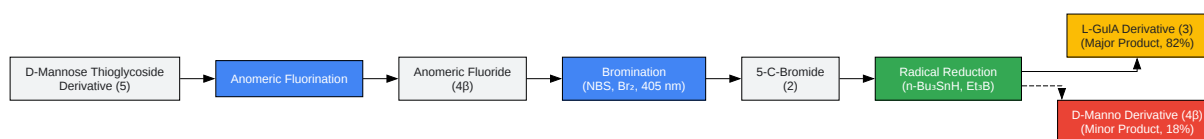
The synthesis of L-guluronic acid derivatives is challenging due to its relative scarcity compared to other hexoses. An efficient synthetic route is crucial for the development of alginate mimetics and for studying the biological activity of its oligosaccharides. One reported method involves a stereoselective C-5 epimerization from a more common D-mannose precursor, utilizing a fluorine-directing effect.[8]

Experimental Protocol: Fluorine-Directed C-5 Epimerization

The following protocol is a summary of the key steps for the synthesis of an L-Guluronic acid (L-GulA) derivative from a D-mannose thioglycoside precursor.[8]

- Preparation of 5-C-bromide Precursor (2):
 - A solution of the starting material, an anomeric fluoride derivative of D-mannose (4 β), is prepared in trifluorotoluene (PhCF₃) at a concentration of 0.16 M.
 - 3 equivalents of N-Bromosuccinimide (NBS) and 2.5 mol% of Bromine (Br₂) are added to the solution.
 - The reaction mixture is irradiated with a 405 nm light source for 6 hours.
 - The product, the 5-C-bromide (2), is isolated with a reported yield of 91%.
- Free Radical Reduction and C-5 Epimerization:
 - The 5-C-bromide (2) is dissolved in anhydrous toluene.
 - The solution is treated with tributyltin hydride (n-Bu₃SnH) and triethylborane (Et₃B) at room temperature.
 - This reaction yields a mixture of the desired L-GulA derivative (3) and the starting D-manno configuration material (4 β).
 - The reaction is highly stereoselective, producing the L-GulA derivative as the major component in an 82:18 ratio with a combined yield of 93%.

Synthesis Workflow Diagram



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Workflow for L-Guluronic Acid Derivative Synthesis.

Biological Activity as a Novel NSAID

α -L-guluronic acid (patented as G2013) has been identified as a novel NSAID with immunomodulatory properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[1]

Mechanism of Action: COX Inhibition

Inflammation and pain are often mediated by prostaglandins (PGs), which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. G2013 has been shown to reduce the activity and gene expression of both COX isoforms. By inhibiting these enzymes, G2013 effectively disrupts the synthesis of prostaglandins, leading to anti-inflammatory effects.[1]

Quantitative Data on COX Inhibition

The inhibitory effects of G2013 on COX gene expression and enzyme activity have been quantified in vitro.[1]

| Target | Treatment Dose (mMol/ml) | Result | Significance |
|-----------------------|--------------------------|---|--------------|
| COX-1 Gene Expression | Low & High Doses | Significant reduction compared to LPS-treated control | $p < 0.05$ |
| COX-2 Gene Expression | Low & High Doses | Significant reduction compared to LPS-treated control | $p < 0.05$ |
| COX-1 Activity | 5, 50, and 500 | Significant reduction in PGE ₂ concentration | $p < 0.0001$ |
| COX-2 Activity | 5, 50, and 500 | Significant reduction in PGE ₂ concentration | $p < 0.0001$ |

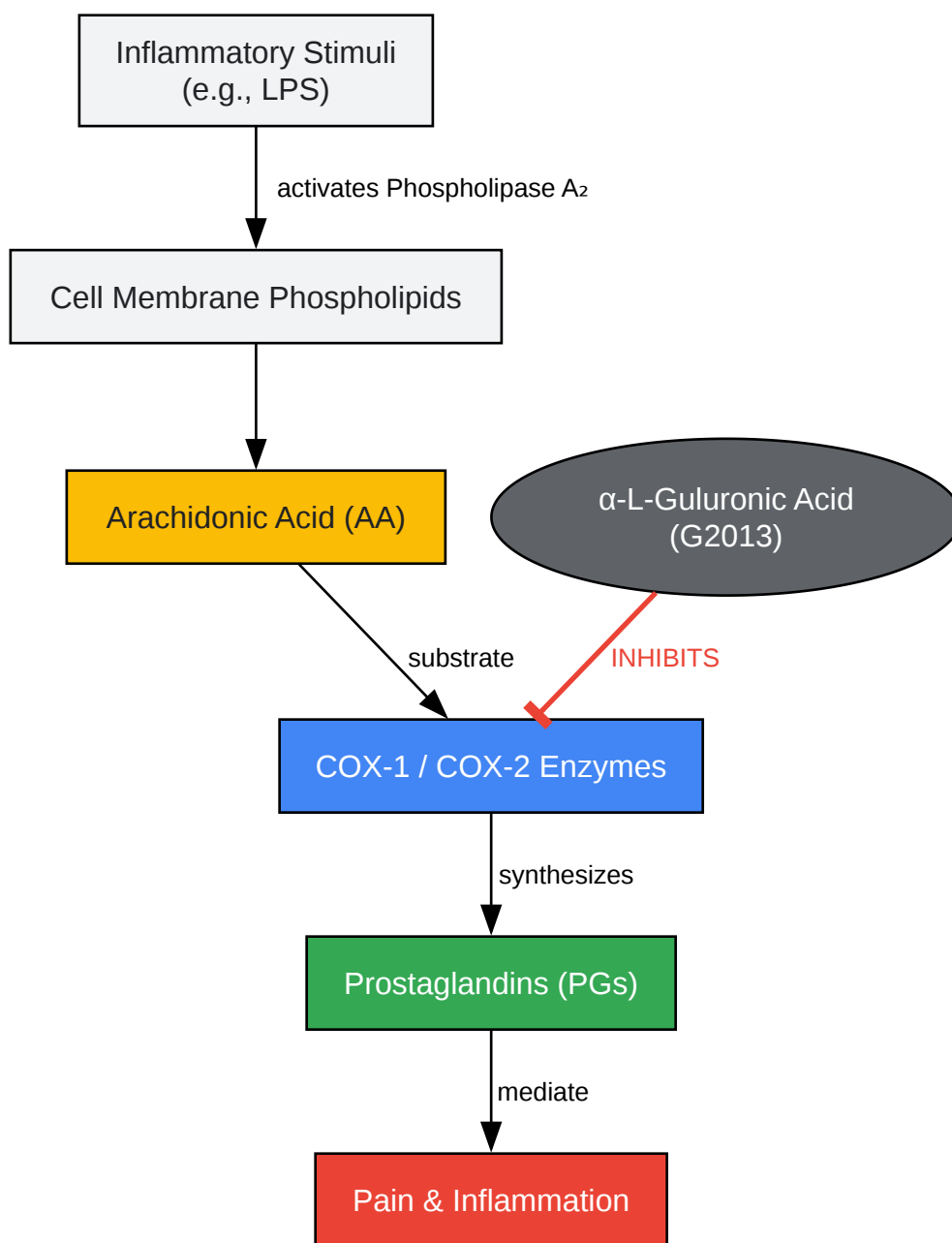
Experimental Protocols for Biological Activity

The following protocols are key to determining the efficacy of G2013 as a COX inhibitor.[\[1\]](#)

- Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
 - Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are cultured and stimulated with lipopolysaccharide (LPS) to induce COX expression. Experimental groups are co-treated with varying doses of G2013.
 - RNA Extraction: Total RNA is extracted from the treated and control cells using an appropriate kit (e.g., TRIzol reagent). RNA quality and quantity are assessed via spectrophotometry.
 - cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit with oligo(dT) primers.
 - qRT-PCR: The relative expression levels of COX-1 and COX-2 mRNA are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. A housekeeping gene (e.g., GAPDH) is used for normalization. Data is analyzed using the comparative Ct ($\Delta\Delta Ct$) method.

- Enzyme-Linked Immunosorbent Assay (ELISA) for Enzyme Activity:
 - Assay Principle: COX enzyme activity is determined indirectly by measuring the concentration of its product, Prostaglandin E₂ (PGE₂), in the cell culture supernatant.
 - Sample Collection: Supernatants from cell cultures treated with LPS, arachidonic acid (AA), and varying doses of G2013 are collected.
 - ELISA Procedure: A competitive ELISA kit for PGE₂ is used. Samples and standards are added to a microplate pre-coated with antibodies. A fixed amount of enzyme-linked PGE₂ conjugate is added, which competes with the PGE₂ in the sample for antibody binding sites.
 - Detection: After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE₂ in the sample.
 - Quantification: A standard curve is generated to calculate the exact concentration of PGE₂ in each sample, allowing for the determination of the inhibitory effect of G2013 on COX activity.

Signaling Pathway Diagram



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Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion

L-diguluronic acid, as a fundamental component of alginate, holds structural importance in the field of polysaccharide chemistry and biomaterials. However, the recent discovery of the potent anti-inflammatory properties of its monomeric unit, α -L-guluronic acid, has opened new avenues for therapeutic development. The ability of this naturally derived sugar acid to inhibit

both COX-1 and COX-2 gene expression and activity positions it as a promising candidate for a new class of NSAIDs. Further research, facilitated by advanced synthetic methodologies, will be critical to fully elucidating its therapeutic potential and developing novel treatments for inflammatory diseases.

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